molecular formula C7H6Cl2N2O B8807285 2-Amino-4,6-dichlorobenzamide CAS No. 1044872-57-2

2-Amino-4,6-dichlorobenzamide

Cat. No.: B8807285
CAS No.: 1044872-57-2
M. Wt: 205.04 g/mol
InChI Key: RRCOQJDKQQPMQK-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorobenzamide (C₇H₆Cl₂N₂O) is a benzamide derivative featuring chlorine substituents at the 4- and 6-positions of the benzene ring and an amine group at the 2-position.

Properties

CAS No.

1044872-57-2

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2-amino-4,6-dichlorobenzamide

InChI

InChI=1S/C7H6Cl2N2O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H2,11,12)

InChI Key

RRCOQJDKQQPMQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Methoxy (-OMe) groups replace chlorine atoms at the 4- and 6-positions.
  • Electronic Effects: Methoxy groups are electron-donating, contrasting with the electron-withdrawing chlorine atoms in 2-amino-4,6-dichlorobenzamide.
  • Molecular Weight : 196.2 g/mol (vs. ~207.0 g/mol estimated for the dichlorobenzamide), reflecting lighter substituents .

4,6-Dichloro-1H-benzimidazol-2-amine

Structural Differences :

  • Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. benzamide (amide-linked benzene).
  • Substituents: Chlorine atoms at 4- and 6-positions, similar to this compound.

5-Fluoro-2-amino-4,6-dichloropyrimidine

Structural Differences :

  • Core Structure : Pyrimidine (six-membered ring with two nitrogen atoms) vs. benzamide.
  • Substituents : Chlorine atoms at 4- and 6-positions, analogous to the dichlorobenzamide, but within a heterocyclic framework.

Comparative Analysis Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Biological Activity
This compound Benzamide 4-Cl, 6-Cl, 2-NH₂ ~207.0 (estimated) Potential enzyme inhibition (inferred)
2-Amino-4,6-dimethoxybenzamide Benzamide 4-OMe, 6-OMe, 2-NH₂ 196.2 Higher solubility due to -OMe groups
4,6-Dichloro-1H-benzimidazol-2-amine Benzimidazole 4-Cl, 6-Cl, 2-NH₂ 206.04 Antimicrobial potential (inferred)
5-Fluoro-2-amino-4,6-dichloropyrimidine Pyrimidine 4-Cl, 6-Cl, 5-F, 2-NH₂ 209.99 NO inhibition (IC₅₀ = 2 μM)

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